3-Chloro-propionamidine HCl
CAS No.: 120095-86-5
Cat. No.: VC0040365
Molecular Formula: C3H8Cl2N2
Molecular Weight: 143.011
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120095-86-5 |
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Molecular Formula | C3H8Cl2N2 |
Molecular Weight | 143.011 |
IUPAC Name | 3-chloropropanimidamide;hydrochloride |
Standard InChI | InChI=1S/C3H7ClN2.ClH/c4-2-1-3(5)6;/h1-2H2,(H3,5,6);1H |
Standard InChI Key | LRFIDMFTYCHEFX-UHFFFAOYSA-N |
SMILES | C(CCl)C(=N)N.Cl |
Introduction
Chemical Identity and Properties
3-Chloro-propionamidine hydrochloride is an organic compound with the molecular formula C3H8Cl2N2. The structure contains a propionamidine group with a chlorine substituent at the 3-position, forming a hydrochloride salt. This configuration contributes to its stability and reactivity in various chemical transformations.
Basic Chemical Information
Property | Description |
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CAS Registry Number | 120095-86-5 |
Chemical Name | 3-Chloro-propionamidine hydrochloride |
Synonyms | 3-Chloropropanimidamide hydrochloride; 3-CHLORO-PROPIONAMIDINE HYDROCHLORIDE |
Molecular Formula | C3H8Cl2N2 |
Molecular Weight | 143.02 g/mol |
SMILES Notation | NC(=N)CCCl.Cl |
MDL Number | MFCD06809716 |
The compound's structure features a propionamidine group (a functional group containing the -C(=NH)NH2 moiety) with a chlorine atom at the 3-position, forming a hydrochloride salt. This configuration provides specific chemical properties that make it valuable for pharmaceutical synthesis .
Physical Properties
The physical properties of 3-Chloro-propionamidine hydrochloride are crucial for understanding its handling, storage, and applications in chemical synthesis. Based on available data, the compound exists as a solid at room temperature.
Physical Property | Description |
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Physical State | Solid (powder) |
Color | White to off-white |
Solubility | Soluble in water, methanol |
Storage Conditions | Store in a cool, dry place away from direct light |
While specific melting point data is limited in the literature, similar amidine hydrochloride compounds typically exhibit melting points in the range of 130-150°C .
Synthesis Methods
The synthesis of 3-Chloro-propionamidine hydrochloride typically involves multiple reaction steps, with several methods documented in the scientific literature and patents.
Primary Synthesis Route
One common synthetic pathway involves the reaction of 3-chloropropionitrile with hydrogen chloride in the presence of appropriate solvents. Based on patent literature for related compounds, the synthesis can be performed as follows:
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Reaction of 3-chloropropionitrile with hydrogen chloride in a suitable solvent (such as 1,4-dioxane)
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Formation of the amidine intermediate
Alternative Synthesis Methods
Alternative methods may involve:
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Reaction of 3-chloropropylamine hydrochloride with appropriate reagents to form the amidine group
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Direct chlorination of propionamidine followed by salt formation
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Conversion of 3-chloropropionamide to the amidine hydrochloride via activation and amination
Closed system reactions under pressure (0.5-4.0 kg/cm² at 30-75°C) have been shown to improve yields and reduce waste products compared to open system synthesis methods .
Applications in Pharmaceutical Synthesis
3-Chloro-propionamidine hydrochloride serves as a critical intermediate in pharmaceutical synthesis, with applications primarily in the production of medications targeting various disease conditions.
Famotidine Synthesis
The most significant application of 3-Chloro-propionamidine hydrochloride is in the synthesis of Famotidine, a histamine H2-receptor antagonist used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). The compound serves as a key intermediate in the manufacturing process, as documented in pharmaceutical production flowcharts .
The synthesis pathway involves:
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Coupling reaction with 4-chloromethyl-2-guanidinothiazole hydrochloride
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Reaction with N-sulfamyl-3-chloro-propionamidine hydrochloride at controlled temperatures (18.0-21.0°C)
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Subsequent purification steps to obtain the final Famotidine product
Other Pharmaceutical Applications
Beyond Famotidine synthesis, the compound may serve as an intermediate in the production of:
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Other histamine H2-receptor antagonists
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Various amidine-containing pharmaceutical compounds
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Certain anti-ulcer medications with similar structural characteristics
Related Compounds and Derivatives
Understanding the relationship between 3-Chloro-propionamidine hydrochloride and structurally similar compounds provides valuable context for its applications and chemical behavior.
N-Sulfamyl-3-chloropropionamidine Hydrochloride
N-Sulfamyl-3-chloropropionamidine hydrochloride (CAS 106649-95-0) is a closely related derivative that incorporates a sulfamyl group. This compound is also used in Famotidine synthesis and shares several structural features with 3-Chloro-propionamidine hydrochloride .
Property | N-Sulfamyl-3-chloropropionamidine Hydrochloride |
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CAS Number | 106649-95-0 |
Molecular Formula | C3H9Cl2N3O2S |
Molecular Weight | 222.09 g/mol |
Structure | Contains additional sulfamyl group (-SO2NH2) |
Common Name | Famotidine Impurity 2(HCl) |
Role | Pharmaceutical intermediate |
3-Chloropropionamide
3-Chloropropionamide (CAS 5875-24-1) represents another related compound, featuring an amide group rather than the amidine functionality. This structural difference results in distinct chemical properties and applications .
Property | 3-Chloropropionamide |
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CAS Number | 5875-24-1 |
Molecular Formula | C3H6ClNO |
Molecular Weight | 107.54 g/mol |
Structure | Features amide group instead of amidine |
Manufacturer/Supplier | Product Description | Package Size | Price (USD) |
---|---|---|---|
American Custom Chemicals Corporation | 3-CHLOROPROPANIMIDAMIDE HYDROCHLORIDE 95.00% | 5g | $1,443.75 |
Labseeker | 3-Chloro-propionamidinehydrochloride 95 | 25g | $1,417.00 |
Labseeker | 3-Chloro-propionamidinehydrochloride 95 | 100g | $2,567.00 |
A2BChem | 3-CHLORO-PROPIONAMIDINE HCL | 500mg | $467.00 |
A2BChem | 3-CHLORO-PROPIONAMIDINE HCL | 1g | $509.00 |
This pricing data indicates that the compound is a relatively high-value specialty chemical, consistent with its role as an important pharmaceutical intermediate .
Analytical Methods and Characterization
Proper characterization of 3-Chloro-propionamidine hydrochloride is essential for quality control in pharmaceutical manufacturing processes.
Spectroscopic Analysis
Spectroscopic techniques commonly employed for characterization include:
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Infrared (IR) spectroscopy - Characteristic IR absorptions can be observed for the amidine group and C-Cl bonds
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Nuclear Magnetic Resonance (NMR) spectroscopy - ¹H and ¹³C NMR provide structural confirmation
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Mass spectrometry - For molecular weight verification and fragmentation pattern analysis
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and related techniques are utilized for purity determination and quality control during synthesis and pharmaceutical production processes .
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